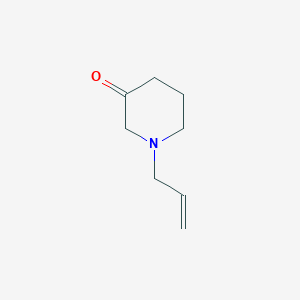

1-Allylpiperidin-3-one

Description

1-Allylpiperidin-3-one is a piperidine derivative featuring an allyl group (-CH₂CH=CH₂) substituted at the nitrogen atom and a ketone group at the 3-position of the six-membered ring. Piperidine derivatives are prominent in medicinal chemistry due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-prop-2-enylpiperidin-3-one |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(10)7-9/h2H,1,3-7H2 |

InChI Key |

ZJEHZPACGLUSTG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The most well-documented synthesis of 1-allylpiperidin-3-one, as reported by, involves a seven-step sequence starting from 3,5-dichloroaniline. This route leverages the MBH reaction for carbon–carbon bond formation and RCM for cyclization, achieving an overall yield of 30%. The absence of protective groups streamlines the process, reducing purification steps and enhancing scalability.

Stepwise Reaction Analysis

- Initial Functionalization : 3,5-Dichloroaniline undergoes diazotization and subsequent coupling with ethyl acrylate to install an allyl moiety.

- Morita–Baylis–Hillman Reaction : The MBH adduct forms via nucleophilic catalysis, establishing a β-hydroxy ester intermediate.

- Oxidation and Activation : The β-hydroxy ester is oxidized to a ketone, followed by bromination to generate a dihalogenated intermediate.

- Ring-Closing Metathesis : A Grubbs catalyst-mediated RCM cyclizes the diene into the 3-piperidone ring, with simultaneous elimination of ethylene.

- Final Functionalization : Hydrolysis and decarboxylation yield this compound.

Key Optimization Parameters :

- Catalyst Selection : Second-generation Grubbs catalyst (Hoveyda–Grubbs) improved RCM efficiency, achieving >90% conversion.

- Solvent Systems : Dichloromethane and toluene were optimal for MBH and RCM steps, respectively.

- Temperature Control : RCM proceeded at 40°C, balancing reaction rate and catalyst stability.

Yield and Scalability

The process achieves a 30% overall yield, with the RCM step being the major bottleneck (45% yield). Pilot-scale trials demonstrated reproducibility, with no significant yield drop at 1-mole scale.

Alternative Synthetic Routes

Intramolecular Claisen Condensation

Classical Claisen condensation of diethyl 3-(allylamino)pentanedioate was initially explored but abandoned due to low yields (<20%) and mandatory deprotection steps. The rigidity of the aniline intermediate hindered enolate formation, rendering this method impractical.

Buchwald–Hartwig Amination

Coupling of 3-bromopiperidin-2-one with allylamine via palladium catalysis was attempted but resulted in over-alkylation and polymerization.

Applications and Derivatives

This compound serves as a linchpin for diverse heterocycles:

- Pyrimidinones : Condensation with ureas yields α-1 antagonists with nanomolar binding affinity.

- Benzomorphans : Reductive amination produces opioid analogs with enhanced blood-brain barrier penetration.

- Quinuclidinones : Photocatalytic [2+2] cycloaddition generates bridged intermediates for muscarinic agonists.

Data Table 1: Summary of the MBH-RCM Synthesis

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, H₂SO₄, 0°C | 85 |

| 2 | MBH Reaction | DABCO, CH₂Cl₂, rt | 78 |

| 3 | Oxidation | PCC, CH₂Cl₂ | 92 |

| 4 | Bromination | NBS, AIBN, CCl₄ | 65 |

| 5 | RCM | Grubbs II, toluene, 40°C | 45 |

| 6 | Hydrolysis | NaOH, MeOH/H₂O | 88 |

| 7 | Decarboxylation | HCl, Δ | 95 |

| Overall Yield | - | - | 30 |

Note: Yields for individual steps are estimated based on analogous transformations in.

Chemical Reactions Analysis

Double Mannich Reaction of Piperidinone Derivatives

A key reaction pathway for 1-allylpiperidin-4-one (a structural analog) involves a double Mannich reaction. In this process, 1-allylpiperidin-4-one reacts with amines to form N,N′-diallylbispidinone , a bicyclic intermediate . While this study focuses on the 4-keto isomer, the 3-keto derivative (1-allylpiperidin-3-one) could exhibit similar reactivity due to the analogous ketone positioning.

Key Steps :

-

Mannich Condensation : Formation of bispidinone via amine and formaldehyde.

-

Wolff-Kishner Reduction : Conversion of ketones to alkanes using hydrazine and strong base.

-

Deallylation : Removal of allyl groups via treatment with ethyl chloroformate and NaI .

Alkylation and Deprotonation Reactions

In piperidine systems, alkylation at the 3-position is achievable via deprotonation of piperideine intermediates. For example:

-

3-Allylpiperidine is synthesized by reacting 3-piperideine with allyl bromide using LDA (lithium diisopropylamide) or Grignard reagents .

-

Reaction Conditions :

Yield Comparison :

| Base Used | Main Product (Yield) | Byproducts (Yield) |

|---|---|---|

| LDA | 3-Allylpiperidine (7%) | 1-Allylpiperidine (trace) |

| EthylMgBr | 3-Allylpiperidine (5%) | 3,3-Diallylpiperidine (2%) |

N-Acyliminium Ion Coupling

While not directly involving this compound, coupling reactions of N -acyliminium ions (generated from hydroxyisoindolones) with olefins like allyl groups demonstrate regioselective C–C bond formation . This method could theoretically apply to this compound for:

-

C(sp³)–C(sp²) Bond Formation : For allyl or styrene derivatives.

Example Protocol :

-

Dissolve this compound (1.0 mmol) and olefin (2.0 mmol) in CH₂Cl₂.

-

Add BF₃·OEt₂ (2.0 mmol) and stir until completion.

-

Quench with water, extract, and purify via column chromatography .

Stereoselective Functionalization

Chiral piperidine derivatives are synthesized via stereodivergent allylation. For example:

-

β-Homoproline Synthesis : Allylation of chiral sulfinimines yields α-disubstituted pyrrolidines with >99:1 diastereomeric ratios .

-

Catalytic Asymmetric Routes : Enantioselective methods using organocatalysts (e.g., proline derivatives) could be adapted for this compound .

Table : Stereoselective Allylation of Sulfinimines

| Entry | Substrate | Protocol | Yield (%) | dr |

|---|---|---|---|---|

| 1 | 6a | A | 92 | >99:1 |

| 2 | 6a | B | 82 | >99:1 |

| 10 | 6d | B | 74 | >99:1 |

Limitations and Challenges

-

Low Yields : Alkylation of piperidine derivatives often results in low yields (e.g., 3-allylpiperidine at 5–7%) due to competing N-alkylation and over-alkylation .

-

Byproduct Formation : Use of Grignard reagents increases side products like 3,3-diallylpiperidine .

-

Stereocontrol : Achieving high enantiomeric excess requires chiral auxiliaries or catalysts .

Scientific Research Applications

1-Allylpiperidin-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Allylpiperidin-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ketone Positions

- 1-Allyl-piperidin-2-one (308) : Differs in ketone position (2 vs. 3), which affects ring puckering and electronic distribution. Piperidin-2-ones are more prevalent in bioactive molecules, as seen in antimycobacterial TMPK inhibitors (e.g., compound 21q, 23) .

- 1-[(3-Fluorophenyl)acetyl]piperidin-4-one : The 4-ketone position and arylacetyl substituent enhance aromatic interactions in biological targets, contrasting with the allyl group’s aliphatic nature in 1-Allylpiperidin-3-one .

Substituent Effects on Bioactivity

- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : Chloroacetyl and trimethoxyphenyl groups confer antimicrobial and antimalarial activities . In contrast, the allyl group in this compound may prioritize metabolic stability over electrophilic reactivity.

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Aryl substituents at positions 2 and 6 enhance antinflammatory and antiviral activities, suggesting that substitution patterns (rather than ketone position) dominate bioactivity .

Functional Group Comparisons

- 1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride: The amine group improves water solubility and target binding via hydrogen bonding, whereas the allyl group in this compound may increase membrane permeability .

- 1-(2-Azidoacetyl)-3-methyl-2,6-diphenyl-piperidin-4-one : The azide group enables click chemistry applications, contrasting with the allyl group’s role in radical or nucleophilic reactions .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Physicochemical Properties (Predicted/Reported)

Research Findings and Implications

- Synthetic Flexibility : The allyl group in this compound offers pathways for diversification, such as oxidation to epoxides or conjugation with thiols, enhancing its utility in drug discovery .

- Biological Relevance : Piperidin-3-one derivatives are less explored than 2- or 4-one analogs, but their unique conformation may improve selectivity in enzyme inhibition (e.g., proteases or kinases) .

Biological Activity

1-Allylpiperidin-3-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic applications, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with an allyl substituent at the nitrogen atom. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.

Biological Activity

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that certain piperidine derivatives showed strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. This suggests that this compound may also possess similar antimicrobial efficacy, warranting further investigation into its potential as an antibacterial agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies have demonstrated that related piperidine compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, a comparative study revealed significant cytotoxicity in breast cancer cell lines with low toxicity towards non-cancerous cells .

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may influence cellular pathways involved in apoptosis and cell proliferation. The presence of functional groups in the piperidine structure could interact with specific receptors or enzymes, leading to altered signaling pathways.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and biological evaluation of various piperidine derivatives, including this compound. The results indicated a dose-dependent increase in cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Table 1 summarizes the cytotoxic effects observed:

| Compound | Concentration (µM) | % Cell Viability (A549) | % Cell Viability (HepG2) |

|---|---|---|---|

| This compound | 100 | 65% | 70% |

| Control | - | 100% | 100% |

This study emphasizes the potential of this compound as an anticancer agent, particularly due to its selective toxicity towards cancer cells.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various piperidine derivatives, including this compound. The compound was tested against a panel of bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Allylpiperidin-3-one, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or allylation reactions of piperidin-3-one derivatives. To ensure reproducibility, document precise reaction conditions (e.g., temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography, recrystallization). Include spectral data (NMR, IR, MS) and elemental analysis for purity validation. For known compounds, cite literature protocols; for novel routes, provide full experimental details and raw data in supplementary materials .

Q. Which characterization techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon signals to confirm structural integrity.

- Infrared Spectroscopy (IR) : Verify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity (>95% recommended for synthetic intermediates).

Cross-reference data with published spectra for known derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Review Safety Data Sheets (SDS) for toxicity and reactivity data. For hazardous byproducts (e.g., reactive intermediates), implement waste disposal protocols compliant with institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Systematically validate conflicting data by:

- Repeating experiments under identical conditions.

- Comparing analytical methods (e.g., HPLC vs. GC for purity assessment).

- Assessing solvent effects or hydration states that may alter results.

Use peer-reviewed databases (e.g., PubChem ) to cross-check spectral and crystallographic data. Document discrepancies in supplementary materials with a critical discussion .

Q. What strategies optimize reaction yields for this compound derivatives in multi-step syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, reaction time). Monitor intermediates via TLC or HPLC to identify bottlenecks. For low-yielding steps, explore alternative reagents (e.g., Grignard vs. organozinc reagents) or protective group strategies. Report optimized conditions with statistical validation (e.g., ANOVA) .

Q. How can computational modeling guide the design of this compound-based bioactive compounds?

- Methodological Answer : Use molecular docking (e.g., AutoDock) to predict binding affinities for target proteins (e.g., enzymes, receptors). Perform DFT calculations to assess electronic properties influencing reactivity. Validate predictions with in vitro assays and SAR (Structure-Activity Relationship) analysis. Publish computational parameters (e.g., force fields, solvation models) for reproducibility .

Q. What analytical approaches detect and quantify impurities in this compound samples?

- Methodological Answer : Combine HPLC-MS for impurity profiling and quantitative NMR (qNMR) for absolute quantification. For trace impurities (<0.1%), use high-resolution MS or GC-MS. Include method validation data (e.g., LOD, LOQ, linearity) in supplementary materials .

Q. How should statistical power analysis be applied in pharmacological studies involving this compound?

- Methodological Answer : Calculate sample sizes using tools like G*Power to ensure adequate statistical power (≥80%). For dose-response studies, apply non-linear regression models (e.g., sigmoidal curves) and report confidence intervals. Address variability via triplicate measurements and blinded analysis .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data (e.g., reaction yields, spectral peaks) with error margins.

- Supplementary Materials : Archive raw spectra, chromatograms, and computational input files. Use standardized formats (e.g., .cif for crystallography) .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature over reviews to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.